2-Amino-3-hydroxy-6-nitrobenzoic acid
Description
2-Amino-3-hydroxy-6-nitrobenzoic acid is a multifunctional benzoic acid derivative with a nitro group at position 6, an amino group at position 2, and a hydroxy group at position 3. This compound’s unique substitution pattern confers distinct physicochemical properties, including enhanced hydrogen bonding capacity and altered electronic characteristics compared to simpler nitrobenzoic acid derivatives.
Properties
IUPAC Name |
2-amino-3-hydroxy-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLOPKSFOYISMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-6-nitrobenzoic acid typically involves the nitration of 2-Amino-3-hydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
For industrial production, the process involves the use of 2-chloro-6-nitrobenzoic acid as a starting material. This compound is reacted with ammonia in the presence of a cuprous catalyst in an organic solvent. The reaction is carried out under mild conditions, which reduces the need for extensive equipment and lowers production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,3-diaminobenzoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-3-hydroxy-6-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:
- Anti-inflammatory agents : Compounds derived from this acid have shown promise in inhibiting inflammatory pathways.
- Antibiotics : Research indicates that modifications of this compound can lead to the development of novel antibiotic agents.
For instance, one study highlighted its utility in synthesizing 2,3-dichloroquinoxaline, which is known for its reactive properties in drug development .
Agricultural Chemicals
The compound is also recognized for its applications in agricultural chemistry. It is utilized as an intermediate in the production of agrochemicals that enhance crop yield and resistance to pests. Its derivatives are being investigated for their roles as:
- Herbicides : Certain formulations demonstrate effective weed control.
- Fungicides : Compounds derived from 2-amino-3-hydroxy-6-nitrobenzoic acid exhibit antifungal properties that can protect crops from fungal infections .
Dye Synthesis
In the field of dye chemistry, 2-amino-3-hydroxy-6-nitrobenzoic acid is employed as a precursor for synthesizing various dyes. Its nitro group can be reduced or modified to create vibrant colors suitable for textiles and other materials. The compound's reactivity allows it to participate in coupling reactions that yield azo dyes, which are widely used in the industry .
Chemical Synthesis
The compound plays a crucial role in organic synthesis as an intermediate for producing various chemical entities. Its ability to undergo nucleophilic substitutions and other transformations makes it valuable for synthesizing complex molecules used in research and industry.
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Anti-inflammatory agents, antibiotics |
| Agricultural Chemicals | Herbicides, fungicides |
| Dye Chemistry | Precursor for azo dyes |
| Chemical Synthesis | Intermediate for complex organic molecules |
Case Study 1: Pharmaceutical Development
A study published in Bioorganic & Medicinal Chemistry explored the synthesis of novel di- and trisubstituted derivatives of 2-amino-3-hydroxy-6-nitrobenzoic acid. These derivatives were evaluated for their activity against specific biological targets related to neurodegenerative diseases, demonstrating the compound's potential in drug discovery .
Case Study 2: Agricultural Applications
Research conducted on the herbicidal properties of derivatives synthesized from 2-amino-3-hydroxy-6-nitrobenzoic acid indicated significant efficacy against common agricultural weeds. This study highlighted the compound's versatility and effectiveness as a starting material for developing new agrochemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-6-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-amino-3-hydroxy-6-nitrobenzoic acid with its positional isomers and analogs:
Key Observations:
Hydroxy Group Impact: The additional hydroxy group in the target compound increases its molecular weight by 13 g/mol compared to its nitro-only analogs.
Electronic Effects : The nitro group at position 6 (meta to the carboxylic acid) may exert stronger electron-withdrawing effects compared to nitro groups at positions 3 or 4, altering acidity. The carboxylic acid group (pKa ~2–3) is expected to be more acidic than in analogs due to additive electron withdrawal from both nitro and hydroxy groups.
Synthetic Complexity : Introducing a hydroxy group necessitates protective strategies during synthesis, unlike the nitro-only analogs, which are more straightforward to prepare .
Hydrogen Bonding and Crystallography
The target compound’s hydrogen bonding network is more complex than its analogs due to the presence of three donor groups (–NH₂, –OH, –COOH) and two acceptors (–NO₂, –COOH). Graph set analysis (as per Etter’s formalism) predicts extended motifs such as R₂²(8) or R₃³(12) patterns, which are less common in analogs lacking the hydroxy group . Such networks could stabilize polymorphic forms or cocrystals, relevant to pharmaceutical solid-state engineering.
Biological Activity
2-Amino-3-hydroxy-6-nitrobenzoic acid (often referred to as JS46) is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
2-Amino-3-hydroxy-6-nitrobenzoic acid features a unique arrangement of functional groups, including an amino group, a hydroxyl group, and a nitro group. This configuration allows for distinct chemical reactivity and biological interactions. The compound's molecular formula is , and it possesses both polar and non-polar characteristics due to its functional groups.
Target Interactions
Nitroaromatic compounds like 2-Amino-3-hydroxy-6-nitrobenzoic acid are known to interact with various biomolecules through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways.
- Gene Expression Modulation : It may affect gene expression patterns, potentially influencing cellular functions and responses.
- Radical Formation : The nitro group can participate in free radical reactions, contributing to its biological effects .
Antimicrobial Properties
Research indicates that 2-Amino-3-hydroxy-6-nitrobenzoic acid exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections .
Anticancer Effects
The compound has been explored for its anticancer properties. In studies involving human cancer cell lines, it has shown cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Activity
Preliminary findings suggest that 2-Amino-3-hydroxy-6-nitrobenzoic acid may possess anti-inflammatory properties. It has been observed to modulate inflammatory cytokines in cell culture models, indicating potential use in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-Amino-3-hydroxy-6-nitrobenzoic acid:
-
Antimicrobial Study :
- Objective : Evaluate antimicrobial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : Significant inhibition zones were observed, indicating potent antimicrobial activity.
- Cytotoxicity Assay :
- Inflammation Modulation :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
